![molecular formula C19H17ClN4OS B461260 8-amino-N-(2-chlorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 902045-82-3](/img/structure/B461260.png)
8-amino-N-(2-chlorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
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Overview
Description
The compound “8-amino-N-(2-chlorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “8-amino-N-(2-chlorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide”, involves various strategies. One of the strategies includes the Aza-Diels-Alder reaction . A series of 4-phenyl-1,5-naphthyridine derivatives were synthesized between imines, prepared from 3-aminopyridines and aldehydes, and styrenes as olefins .Chemical Reactions Analysis
The chemical reactions involving 1,5-naphthyridine derivatives are diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Multiple Biological Activities and Therapeutic Research
1,8-Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, making them potent scaffolds in therapeutic and medicinal research. They have been investigated for their potential applications across various domains, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These derivatives also show promise in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Furthermore, they exhibit activities as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and as agents inhibiting platelet aggregation. Their diverse pharmacological properties highlight their versatility and potential as a foundation for developing new therapeutic agents (Madaan et al., 2015).
Antitumoral Properties and Pharmaceutical Applications
Quinoxaline derivatives, including naphthyridines, have been explored for their antitumoral properties. These compounds are not only used in pharmaceuticals and antibiotics but also serve as catalysts' ligands, demonstrating their broad applicability in drug development and synthetic chemistry (Pareek and Kishor, 2015).
Novel Medicinal Agents and Drug Discovery
The rising interest in NPTR derivatives stems from their versatile biological activities, which make them an effective tool in pharmaceutical chemistry and drug discovery. Their wide range of activities includes antimicrobial, antiviral, anticancer, and antihypertensive effects, alongside their potency in treating neurological diseases. This underscores the potential of NPTR scaffolds in the synthesis of novel medicinal agents and the exploration of new therapeutic applications (Gurjar & Pal, 2018).
Future Directions
The future directions for research on this compound and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and biological activities. Given their significant importance in medicinal chemistry, there is potential for the development of new therapeutic agents .
properties
IUPAC Name |
5-amino-N-(2-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-12-3-1-2-4-13(12)22-18(25)17-15(21)11-9-14-16(23-19(11)26-17)10-5-7-24(14)8-6-10/h1-4,9-10H,5-8,21H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGGTQZZUDSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC=CC=C5Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide |
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